(3-Methoxy-4-tolyl)sulphamic acid
Description
(3-Methoxy-4-tolyl)sulphamic acid (CAS: 84029-44-7) is a sulfamic acid derivative featuring a methoxy-substituted tolyl group at the 3- and 4-positions of the aromatic ring. Sulfamic acid derivatives are often explored for their roles as enzyme inhibitors, intermediates in organic synthesis, or bioactive agents due to their electrophilic sulfonyl groups and hydrogen-bonding capabilities .
Properties
CAS No. |
84029-44-7 |
|---|---|
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
(3-methoxy-4-methylphenyl)sulfamic acid |
InChI |
InChI=1S/C8H11NO4S/c1-6-3-4-7(5-8(6)13-2)9-14(10,11)12/h3-5,9H,1-2H3,(H,10,11,12) |
InChI Key |
IFKKKVMVPOPSFE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)O)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)O)OC |
Other CAS No. |
84029-44-7 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table compares (3-Methoxy-4-tolyl)sulphamic acid with structurally or functionally related compounds, emphasizing key differences in substituents, properties, and applications:
Key Research Findings and Distinctions
Chemical Reactivity
- Sulfonyl vs. Sulfamoyl Groups : Unlike 4-Methoxybenzenesulfonyl chloride (a strong electrophile), this compound’s sulphamic acid group (-SO₃NH₂) enables dual reactivity as both an acid and a nucleophile, making it versatile in forming salts or amide derivatives .
- Substituent Effects: The methoxy group at the 3-position enhances electron-donating properties, stabilizing the aromatic ring and influencing reaction pathways. This contrasts with compounds like 3-(4-(Hexyloxy)-3-methoxyphenyl)propanoic acid, where an aliphatic chain dominates solubility behavior .
Physical Properties
- Solubility : Like many sulphonic/sulfamic acid derivatives, this compound is likely soluble in polar organic solvents (e.g., DMSO) but less so in water, similar to 3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(thiophen-2-yl)urea .
- Thermal Stability : Di-p-tolyl sulphide’s resistance to oxidation contrasts with sulphamic acid derivatives, which may decompose under harsh conditions due to the labile -SO₃NH₂ group.
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